

4,6-Dichloro-3-formylcoumarin CAS number and molecular formula

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Compound of Interest

Compound Name: 4,6-Dichloro-3-formylcoumarin

Cat. No.: B1597593

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An In-depth Technical Guide to 4,6-Dichloro-3-formylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,6-dichloro-3-formylcoumarin**, a halogenated coumarin derivative with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and known biological activities, offering a valuable resource for researchers and professionals in drug development.

Chemical Identity and Properties

4,6-Dichloro-3-formylcoumarin, also known as 4,6-dichloro-2-oxo-2H-chromene-3-carbaldehyde, is a synthetic organic compound belonging to the coumarin family. The presence of two chlorine atoms and a reactive formyl group on the coumarin scaffold enhances its chemical reactivity and biological potential.

Table 1: Physicochemical Properties of **4,6-Dichloro-3-formylcoumarin**

Property	Value	Reference
CAS Number	51069-87-5	
Molecular Formula	C ₁₀ H ₄ Cl ₂ O ₃	
Molecular Weight	243.04 g/mol	
Melting Point	147-151 °C	
Appearance	Solid	
SMILES	O=CC1=C(Cl)C2=C(OC1=O)C=C(Cl)C=C2	
InChI Key	OKMFWQALBSVSDG-UHFFFAOYSA-N	

Synthesis

The synthesis of **4,6-dichloro-3-formylcoumarin** is typically achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.

General Experimental Protocol: Vilsmeier-Haack Formylation

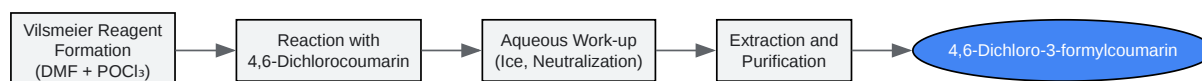
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)^[1]^[2]^[3]^[4]. This electrophilic iminium salt then reacts with an activated aromatic substrate.

General Steps:

- **Vilsmeier Reagent Formation:** Phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) at 0°C with stirring. The mixture is stirred for an additional 30-60 minutes at the same temperature to form the Vilsmeier reagent, a chloroiminium salt^[2]^[5].
- **Reaction with Substrate:** The starting coumarin precursor, 4,6-dichlorocoumarin (not explicitly synthesized in the provided results, but the logical precursor), is added to the freshly prepared Vilsmeier reagent.

- **Heating and Monitoring:** The reaction mixture is allowed to warm to room temperature and then heated (typically between room temperature and 80°C) for several hours[2][5]. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled and poured onto crushed ice. The acidic solution is then neutralized with a saturated aqueous solution of sodium bicarbonate or a similar base[5].
- **Isolation and Purification:** The crude product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel[2][5].

Diagram 1: Vilsmeier-Haack Reaction Workflow



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Caption: General experimental workflow for the synthesis via Vilsmeier-Haack reaction.

Chemical Reactivity and Applications in Synthesis

The formyl group and the chloro-substituent at the 4-position make **4,6-dichloro-3-formylcoumarin** a versatile building block in organic synthesis. It serves as a precursor for a wide range of heterocyclic compounds through reactions with various nucleophiles. For instance, it can react with primary amines to yield N-substituted 4-amino-3-formylcoumarins or undergo condensation reactions to form fused heterocyclic systems[6].

Biological Activity

Coumarin derivatives are known to exhibit a broad spectrum of biological activities. While specific quantitative data for **4,6-dichloro-3-formylcoumarin** is limited in the available literature, the general activities of related coumarins provide a strong indication of its potential.

Antimicrobial Activity

Numerous coumarin derivatives have demonstrated significant antimicrobial properties. The data below for related coumarin compounds suggests that **4,6-dichloro-3-formylcoumarin** could exhibit similar activity.

Table 2: Antimicrobial Activity (MIC values) of Representative Coumarin Derivatives

Compound Type	Microorganism	MIC (µg/mL)	Reference
Coumarin-imidazole hybrids	S. aureus	0.1 - 0.4	[7]
Amido-coumarins	S. typhi	6.25 - 25	[8]
Amido-coumarins	S. aureus	6.25 - 25	[8]
Amido-coumarins	E. coli	6.25 - 25	[8]
Amido-coumarins	B. pumilus	6.25 - 25	[8]
Coumarin-triazolothiones	S. aureus	0.8 - 1.6	[8]
Coumarin-triazolothiones	E. coli	0.8 - 1.6	[8]

Anticancer Activity

Coumarin-based compounds have been investigated for their potential as anticancer agents. The cytotoxic effects of various coumarin derivatives against different cancer cell lines have been reported.

Table 3: Anticancer Activity (IC₅₀ values) of Representative Coumarin Derivatives

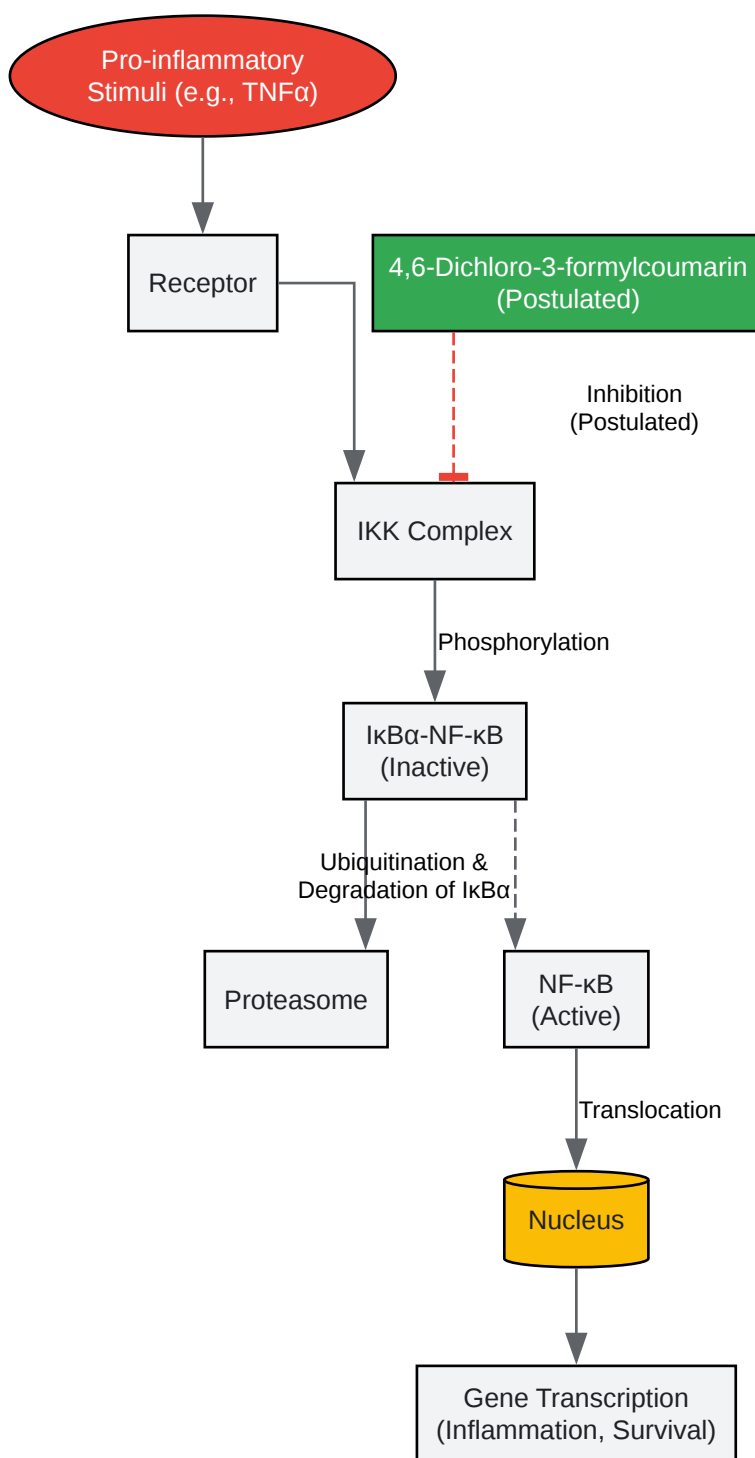
Compound Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
Dihydroartemisinin-coumarin hybrid	HT-29 (anoxic)	0.05	[1]
Dihydroartemisinin-coumarin hybrid	HCT-116 (anoxic)	0.43	[1]
Dihydroartemisinin-coumarin hybrid	MDA-MB-231 (anoxic)	3.62	[1]
Coumarin-1,2,3-triazole hybrid	HT-1080	25.77	[1]
Coumarin-1,2,3-triazole hybrid	MCF-7	25.03 - 27.89	[1]

Potential Mechanism of Action: Modulation of Signaling Pathways

While direct evidence for the effect of **4,6-dichloro-3-formylcoumarin** on specific signaling pathways is not yet available, other coumarin derivatives have been shown to modulate key pathways involved in cancer and inflammation, such as the NF-κB and MAPK signaling pathways.

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer[9][10]. Some compounds inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer[11].

Diagram 2: Postulated Inhibition of the Canonical NF-κB Signaling Pathway



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Caption: Postulated mechanism of NF-κB pathway inhibition.

Conclusion

4,6-Dichloro-3-formylcoumarin is a synthetically versatile molecule with considerable potential for the development of novel therapeutic agents. Its reactivity allows for the creation of diverse chemical libraries for screening against various biological targets. Further research is warranted to fully elucidate its biological activities, including specific antimicrobial and anticancer efficacy, and to investigate its precise mechanisms of action, particularly its effects on key cellular signaling pathways. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

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